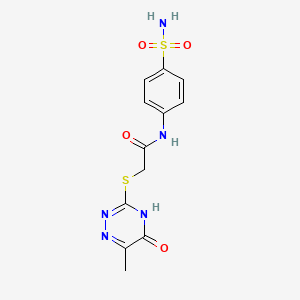
2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 1,2,4-triazine, a class of compounds known for their varied pharmacological activities and chemical properties. This specific compound, featuring a sulfamoylphenyl group and a triazine core, is of interest due to its potential biological activities and unique chemical behavior.
Synthesis Analysis
The synthesis of similar triazine derivatives typically involves the condensation of amino-substituted triazines with various sulfonamides or acetamides under specific conditions to introduce different functional groups that enhance biological activity and solubility. A similar approach could be applied for synthesizing the compound , taking advantage of nucleophilic substitution reactions and subsequent cyclization steps to build the triazine core and incorporate the sulfamoylphenyl group (Mazzone et al., 1987).
Molecular Structure Analysis
Molecular structure analysis of triazine derivatives, including the target compound, often reveals a folded conformation around the methylene carbon atom of the thioacetamide bridge. This folded conformation is stabilized by intramolecular hydrogen bonding, which influences the molecule's reactivity and interactions with biological targets. Crystallography studies on similar compounds provide insights into these structural characteristics and their implications on reactivity and biological activity (Subasri et al., 2016).
Chemical Reactions and Properties
Triazine derivatives are known for their reactivity in nucleophilic substitution reactions, which allows for the introduction of various functional groups. The specific chemical properties of the compound, such as reactivity towards nucleophiles, can be attributed to the presence of the triazine ring and the electron-withdrawing sulfamoyl group, which together influence the compound's electrophilic character and susceptibility to hydrolysis and condensation reactions.
Physical Properties Analysis
The physical properties of triazine derivatives, including solubility, melting point, and stability, are significantly influenced by the substituents attached to the triazine ring. The presence of a sulfamoylphenyl group in the compound likely enhances its solubility in polar solvents, making it more suitable for pharmaceutical formulations. Analytical techniques such as NMR and mass spectrometry provide detailed insights into these properties and the compound's purity and stability (Geng et al., 2023).
Aplicaciones Científicas De Investigación
Antimicrobial and Antiviral Activities
Compounds with structural similarities to "2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide" have been explored for their antimicrobial and antiviral activities. For instance, a study by Baviskar, Khadabadi, and Deore (2013) on N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives demonstrated potential antimicrobial activity against various bacterial and fungal strains (Baviskar, Khadabadi, & Deore, 2013).
Antitumor Potential
Research has also delved into the antitumor potential of structurally similar compounds. Alqasoumi et al. (2009) synthesized novel acetamide, pyrrole, and other derivatives containing a biologically active pyrazole moiety, assessing their antitumor activity. Some of these compounds exhibited effectiveness surpassing that of doxorubicin, a reference drug, highlighting the potential of such chemical structures in cancer therapy (Alqasoumi et al., 2009).
Structural Studies
In addition to their potential therapeutic applications, compounds with similar chemical frameworks have been subject to structural studies to understand their conformations and interactions at the molecular level. Subasri et al. (2016) conducted crystal structure analysis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, revealing insights into the compound's conformation and intramolecular interactions, which are crucial for designing drugs with specific biological activities (Subasri et al., 2016).
Propiedades
IUPAC Name |
2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4S2/c1-7-11(19)15-12(17-16-7)22-6-10(18)14-8-2-4-9(5-3-8)23(13,20)21/h2-5H,6H2,1H3,(H,14,18)(H2,13,20,21)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAOEAGFFNTTTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2493540.png)
![Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2493541.png)

![Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride](/img/structure/B2493543.png)
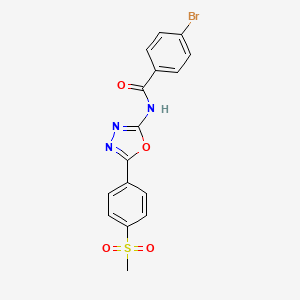
![N-[3-Oxo-3-[3-oxo-2-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]propyl]prop-2-enamide](/img/structure/B2493545.png)
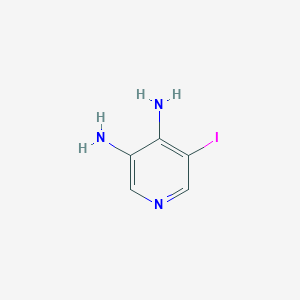
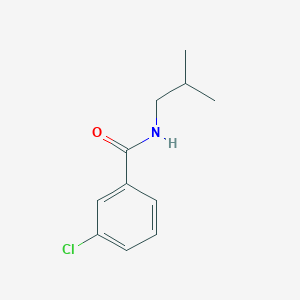
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2493553.png)
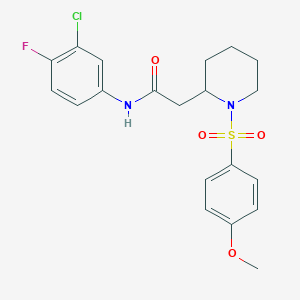
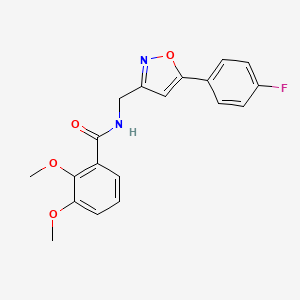
![rac-(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride](/img/structure/B2493559.png)
![(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2493560.png)
![N-(4-ethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493563.png)